2-Hydroxy-5-methoxybenzaldehyde (CAS: 672-13-9), also known as 5-methoxysalicylaldehyde, is a highly versatile, liquid-state aromatic aldehyde utilized extensively in organic synthesis, materials science, and coordination chemistry. Featuring a methoxy group at the 5-position of the salicylaldehyde core, this compound serves as a critical precursor for dynamic Schiff bases, metal-chelating ligands, and photolabile protecting groups. Its unique electronic profile and room-temperature liquid state make it a preferred building block for advanced hydrogels, agricultural fumigants, and complex carbohydrate synthesis where baseline salicylaldehydes or solid-state isomers fail to meet stringent processability, solubility, or reactivity requirements[1].
Substituting 2-hydroxy-5-methoxybenzaldehyde with unsubstituted salicylaldehyde or its close isomer o-vanillin (2-hydroxy-3-methoxybenzaldehyde) compromises both chemical performance and manufacturing processability. From a handling perspective, o-vanillin is a solid at room temperature (MP 40–42 °C), preventing direct volumetric dispensing and complicating solvent-free mechanochemical reactions. Electronically, the 5-methoxy substitution significantly red-shifts the UV absorbance profile of its acetal derivatives compared to unsubstituted salicylaldehyde, a critical requirement for UV-mediated photodeprotection without degrading sensitive substrates [1]. Furthermore, the specific positioning of the methoxy group alters the kinetics of imine condensation, dictating the crosslinking density and swelling behavior in dynamic hydrogel formulations[2].
When caging 1,2- and 1,3-diols, cyclic acetals derived from 5-methoxysalicylaldehyde exhibit a strong UV absorbance band at 295 nm (log ε = 3.6). This allows for highly efficient photodeprotection using 300 nm irradiation, achieving a quantum yield (Φ) of 0.2–0.3 and chemical yields exceeding 90%. In direct contrast, acetals derived from the parent salicylaldehyde and o-vanillin (3-methoxy isomer) have very weak absorbance at or above 300 nm, necessitating 254 nm irradiation which destructively degrades the aldehyde byproduct [1].
| Evidence Dimension | UV Absorbance and Photodeprotection Yield |
| Target Compound Data | Strong absorbance at 295 nm (log ε = 3.6); >90% chemical yield at 300 nm (Φ = 0.2–0.3). |
| Comparator Or Baseline | Salicylaldehyde and o-vanillin acetals (Weak absorbance ≥300 nm; impractical for 300 nm uncaging). |
| Quantified Difference | Enables >90% yield at 300 nm, whereas comparators fail to cleanly deprotect at this wavelength. |
| Conditions | 300 nm irradiation of cyclic acetals in 20% aqueous methanol. |
Enables orthogonal, high-yield photodeprotection of sensitive carbohydrates without UV-induced degradation of the substrate or the protecting group.
2-Hydroxy-5-methoxybenzaldehyde is a liquid at standard room temperature, possessing a melting point of 4 °C and a density of 1.219 g/mL. Its closely related isomer, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), is a crystalline solid with a melting point of 40–42 °C . This fundamental difference in physical state eliminates the need for heating or pre-dissolution in organic solvents during reactor charging, facilitating continuous flow manufacturing and solvent-free mechanochemical synthesis of Schiff bases.
| Evidence Dimension | Melting Point and Physical State |
| Target Compound Data | Liquid at 25 °C (Melting Point: 4 °C). |
| Comparator Or Baseline | o-Vanillin (Solid at 25 °C, Melting Point: 40–42 °C). |
| Quantified Difference | A 36–38 °C reduction in melting point, transitioning the material from a solid to a pumpable liquid at room temperature. |
| Conditions | Standard laboratory temperature and pressure (25 °C, 100 kPa). |
Liquid handling significantly reduces process cycle times, enables precise volumetric dosing, and supports green, solvent-free synthetic routes.
In the formulation of dynamic chitosan-based hydrogels, 5-methoxysalicylaldehyde acts as a highly efficient crosslinker via acid condensation. FTIR and NMR analyses confirm the total conversion of the aldehyde into imine units, evidenced by the complete disappearance of the characteristic aldehyde vibration band at 1661 cm⁻¹ and the emergence of the imine band. The resulting reversible imine linkages facilitate a controlled, pH-responsive release of the aldehyde, which confers significantly enhanced DPPH antioxidant activity compared to unmodified chitosan baselines [1].
| Evidence Dimension | Aldehyde-to-Imine Conversion Rate |
| Target Compound Data | 100% conversion (absence of 1661 cm⁻¹ band) with enhanced DPPH scavenging. |
| Comparator Or Baseline | Unmodified chitosan (Baseline antioxidant activity, no crosslinking). |
| Quantified Difference | Complete elimination of the residual aldehyde band, ensuring maximum crosslinking integration and superior antioxidant release. |
| Conditions | Acid condensation reaction (0.7% acetic acid, 55 °C) at varying glucosamine/aldehyde molar ratios. |
Ensures reproducible crosslinking density and predictable degradation/release kinetics for advanced biomedical and antioxidant hydrogels.
In agricultural risk assessment assays targeting mycotoxigenic fungi (e.g., Aspergillus species), salicylaldehyde derivatives, including 5-methoxysalicylaldehyde, demonstrate potent fungicidal activity, completely preventing fungal growth at concentrations of 0.5–1.0 mM. In stark contrast, structurally related methoxy-substituted aldehydes, such as vanillin and 2-methoxybenzaldehyde, were found to be completely inactive even at highly elevated concentrations of 1000 mg/L [1].
| Evidence Dimension | Minimum Inhibitory Concentration (Fungal Growth) |
| Target Compound Data | Complete fungal growth prevention at 0.5–1.0 mM. |
| Comparator Or Baseline | Vanillin and 2-methoxybenzaldehyde (Inactive at 1000 mg/L). |
| Quantified Difference | >10-fold higher anti-mycotoxigenic potency compared to standard vanillin derivatives. |
| Conditions | In vitro seed testing (corn, pistachio kernels) against Aspergillus flavus and Aspergillus parasiticus. |
Validates the compound as a highly active, low-dose precursor for agricultural fumigants where common flavor-industry aldehydes fail.
Ideal for synthesizing UV-cleavable acetal protecting groups for 1,2- and 1,3-diols, leveraging its unique 295 nm absorbance to enable high-yield 300 nm deprotection without substrate degradation [1].
The liquid state (MP 4 °C) of 2-hydroxy-5-methoxybenzaldehyde makes it the optimal choice for green, solvent-free mechanochemical grafting with amines and chitosan, avoiding the dissolution steps required for solid isomers like o-vanillin.
Highly recommended as a dynamic crosslinker for chitosan-based hydrogels, where its complete imine conversion and controlled release profile provide sustained antioxidant (DPPH scavenging) performance[2].
Serves as a potent active ingredient or lead precursor for anti-mycotoxigenic agents targeting Aspergillus species, succeeding in crop protection applications where standard vanillin analogs show zero efficacy [3].
Irritant